Rac Practolol-d7 is synthesized from its non-deuterated counterpart, Practolol, through various chemical processes that incorporate deuterium into the molecular structure. The synthesis often employs techniques that utilize deuterated solvents or reagents to ensure the incorporation of deuterium at specific positions within the molecule.
Rac Practolol-d7 falls under the category of beta-blockers, specifically classified as a selective beta-1 adrenergic antagonist. It is utilized in pharmacological research to study beta-adrenergic signaling pathways and to investigate the effects of beta-blockade on cardiovascular function.
The synthesis of Rac Practolol-d7 typically involves several key steps:
The precise conditions for synthesis can vary based on the desired isotopic labeling and purity requirements. For instance, reaction temperatures, times, and concentrations are optimized to maximize yield and minimize side reactions.
Rac Practolol-d7 retains the core structure of Practolol but features seven deuterium atoms incorporated into its molecular framework. The molecular formula can be represented as C15H18D7N3O3S, where "D" indicates deuterium.
The structural analysis typically involves:
Rac Practolol-d7 participates in various chemical reactions typical for beta-blockers, including:
The reactions are often studied using in vitro assays that mimic physiological conditions. Techniques such as enzyme kinetics and receptor affinity assays are utilized to gather data on its pharmacodynamics.
Rac Practolol-d7 functions primarily by binding to beta-1 adrenergic receptors located in the heart and kidneys. This binding results in:
Studies often measure changes in heart rate, blood pressure, and other cardiovascular parameters following administration of Rac Practolol-d7 in both animal models and human subjects.
Analytical techniques such as high-performance liquid chromatography (HPLC) are used to assess purity and stability over time under various storage conditions.
Rac Practolol-d7 is primarily used in pharmacological research for:
This compound serves as a valuable tool for researchers studying beta-adrenergic signaling pathways and developing new therapeutic strategies for cardiovascular diseases.
rac Practolol-d7 is a deuterium-labeled isotopologue of the beta-adrenergic receptor antagonist practolol. Its chemical name is N-[4-(2-hydroxy-3-[(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]propoxy)phenyl]acetamide, with the molecular formula C₁₄H₁₅D₇N₂O₃ and a molecular weight of 273.38 g/mol [6] [7]. The compound features seven deuterium atoms at the isopropylamine group (–N–CH(CD₃)₂), replacing all hydrogen atoms in the two methyl groups of the isopropyl substituent (Figure 1). This modification preserves the stereochemistry and pharmacological target affinity of the parent molecule while altering its physicochemical properties.
The "rac" prefix denotes the racemic mixture of both (R)- and (S)-enantiomers. Unlike enantiopure pharmaceuticals, racemic practolol-d7 is typically employed in research settings where stereoselective metabolism or receptor binding is under investigation. Its primary application is as an internal standard in mass spectrometry-based bioanalytical assays, leveraging the predictable 7-Da mass shift for precise quantification of endogenous practolol or metabolites in biological matrices [3] [9].
Table 1: Key Chemical Identifiers of rac Practolol-d7
Property | Value |
---|---|
IUPAC Name | N-[4-(2-hydroxy-3-[(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]propoxy)phenyl]acetamide |
Molecular Formula | C₁₄H₁₅D₇N₂O₃ |
Molecular Weight | 273.38 g/mol |
Deuteration Sites | –CH(CD₃)₂ (isopropyl methyl groups) |
Parent Compound | Practolol (C₁₄H₂₂N₂O₃) |
CAS Number | 1794795-47-3 |
Practolol (DB01297) emerged from Sir James Black’s pioneering work on beta-adrenergic receptor antagonists at ICI Pharmaceuticals in the 1960s. It was the first cardioselective β₁-antagonist, designed to mitigate cardiac oxygen demand in angina by blocking catecholamine effects without significant bronchoconstrictive (β₂-mediated) activity [1] [6]. Its structure featured an acetamidophenoxy core linked to a hydroxy-isopropylaminopropane chain, establishing the aryloxypropanolamine template later adopted by successors like atenolol [8].
Despite early promise, practolol was withdrawn from clinical use in 1975 due to oculomucocutaneous syndrome—a rare autoimmune-like reaction causing fibrosis of serous membranes [1]. This toxicity redirected research toward safer analogs (e.g., atenolol, metoprolol) but cemented practolol’s role as a tool compound for receptor studies. The synthesis of deuterated analogues like rac practolol-d7 arose in the 2000s–2010s alongside advancements in stable isotope labeling for pharmacokinetic research. These compounds addressed limitations in detecting trace-level metabolites and quantifying drug distribution without isotopic interference [7] [9].
Deuterium (²H) incorporation alters drug metabolism kinetics by leveraging the kinetic isotope effect (KIE), where C–D bonds exhibit greater stability than C–H bonds due to lower vibrational frequency and higher bond dissociation energy. For beta-blockers, this primarily influences oxidative metabolism by hepatic cytochrome P450 enzymes [3] [9]. In practolol-d7, deuteration at the isopropyl methyl groups targets positions vulnerable to CYP-mediated hydroxylation, potentially delaying N-dealkylation—a major clearance pathway (Figure 2).
Beyond metabolic studies, deuterated beta-blockers serve three critical analytical purposes:
Table 2: Applications of rac Practolol-d7 in Pharmacological Research
Application Domain | Utility |
---|---|
Metabolic Stability Assays | Measures KIE on oxidative N-dealkylation; predicts clearance pathways |
Mass Spectrometry | Internal standard for practolol quantification in plasma/tissue homogenates |
Isotope Tracing | Elucidates metabolic fate via retained deuterium labels in metabolites |
Receptor Profiling | Evaluates deuterium’s impact on β₁-selectivity and binding kinetics |
Figure 1: Structure of rac Practolol-d7Deuterium atoms (D) are incorporated at both methyl groups (–CD₃) of the isopropylamine side chain.
Figure 2: Site-Specific Deuteration and Metabolic ImpactThe isopropyl methyl groups (red circles) are sites of CYP-mediated oxidation. Deuteration may slow N-dealkylation, increasing half-life in metabolic incubations.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5